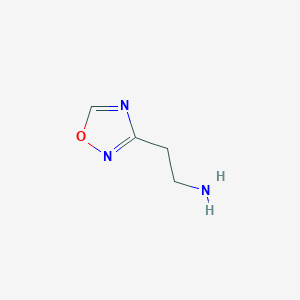![molecular formula C19H20ClN3O3S B2400790 N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260923-09-8](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamide group and a thieno[3,2-d]pyrimidin-1(2H)-one group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-1(2H)-one group suggests that this compound may have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The acetamide group, for example, could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique
Antitumor Activity
- Research has shown that derivatives of thieno[3,2-d]pyrimidine, such as the compound , have demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
- Another study reported the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, offering significant antitumor potential (Gangjee et al., 2009).
- Furthermore, compounds structurally related to the specified chemical have exhibited selective anti-tumor activities, with particular configurations contributing to their effectiveness (Xiong Jing, 2011).
Antimicrobial and Antifolate Properties
- Some compounds, including derivatives of thieno[3,2-d]pyrimidine, have shown low antibacterial and antitumor activity, indicating a potential application in the field of antimicrobial research (Gasparyan et al., 2016).
- Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate has been documented, showing efficacy against dihydrofolate reductase and enhancing antitumor activity (Gangjee et al., 2002).
Molecular Docking and Structure-Activity Relationship
- In-depth studies involving molecular docking and density functional theory have been conducted to understand the interaction of thieno[3,2-d]pyrimidine derivatives with biological targets, providing insights into their mechanism of action in cancer therapy (Pei Huang et al., 2020).
- The design and synthesis of various derivatives have been explored to establish a structure-activity relationship, aiding in the development of more effective therapeutic agents (Negoro et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-chlorophenethylamine with 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the acetylation of the resulting amine with acetic anhydride." "Starting Materials": [ "4-chlorophenethylamine", "2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Acetic anhydride", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorophenethylamine (1.0 equiv) and 2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) in diethyl ether and add sodium bicarbonate until the pH reaches 8-9.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the precipitated product and wash with diethyl ether.", "Step 4: Dissolve the resulting amine in acetic anhydride (1.5 equiv) and stir at room temperature for 2 hours.", "Step 5: Quench the reaction with water and extract with diethyl ether.", "Step 6: Wash the organic layer with hydrochloric acid, sodium bicarbonate, and water.", "Step 7: Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 8: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent.", "Step 9: Recrystallize the purified product from a mixture of diethyl ether and hexanes to obtain N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide as a white solid." ] } | |
Numéro CAS |
1260923-09-8 |
Nom du produit |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C19H20ClN3O3S |
Poids moléculaire |
405.9 |
Nom IUPAC |
N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-10-22-18(25)17-15(8-11-27-17)23(19(22)26)12-16(24)21-9-7-13-3-5-14(20)6-4-13/h3-6,8,11H,2,7,9-10,12H2,1H3,(H,21,24) |
Clé InChI |
UYPLLXDNUBFWRJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



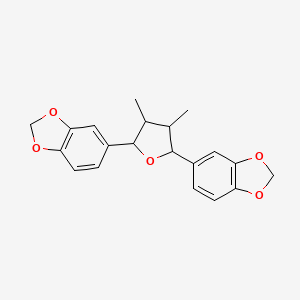
![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)
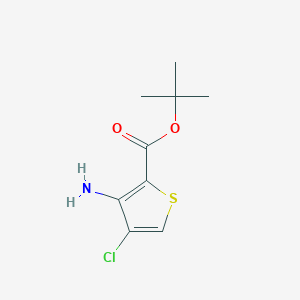
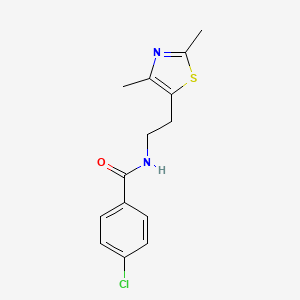
![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)


![4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2400718.png)

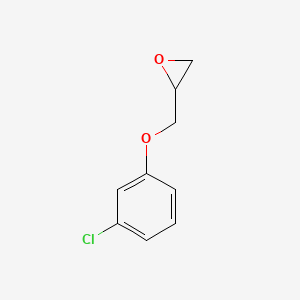
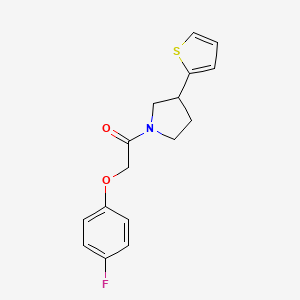
![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)
